5-((4-Aminocyclohexyl)methyl)-o-toluidine
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Overview
Description
5-((4-Aminocyclohexyl)methyl)-o-toluidine is an organic compound that features a cyclohexyl ring substituted with an aminomethyl group and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Aminocyclohexyl)methyl)-o-toluidine typically involves the reaction of o-toluidine with 4-aminocyclohexylmethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((4-Aminocyclohexyl)methyl)-o-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are typically employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
5-((4-Aminocyclohexyl)methyl)-o-toluidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-((4-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Aminocyclohexyl)methyl)-o-toluidine
- 5-((4-Aminocyclohexyl)methyl)-m-toluidine
- 5-((4-Aminocyclohexyl)methyl)-p-toluidine
Uniqueness
5-((4-Aminocyclohexyl)methyl)-o-toluidine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.
Properties
CAS No. |
90680-62-9 |
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Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
5-[(4-aminocyclohexyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-2-3-12(9-14(10)16)8-11-4-6-13(15)7-5-11/h2-3,9,11,13H,4-8,15-16H2,1H3 |
InChI Key |
JXKCXZZWQAMWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CCC(CC2)N)N |
Origin of Product |
United States |
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